molecular formula C15H12N6O4S3 B14965960 4-amino-2-({2-[(3-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide

4-amino-2-({2-[(3-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B14965960
M. Wt: 436.5 g/mol
InChI Key: VWLGNOCYVBRSNV-UHFFFAOYSA-N
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Description

4-AMINO-2-({[(3-NITROPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(1,3-THIAZOL-2-YL)-1,3-THIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a thiazole ring system. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds

Preparation Methods

The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the compound.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation reactions may lead to the formation of sulfoxides or sulfones, while reduction reactions may result in the formation of amines or alcohols.

Scientific Research Applications

4-AMINO-2-({[(3-NITROPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(1,3-THIAZOL-2-YL)-1,3-THIAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic effects, such as antimicrobial, antiviral, or anticancer activities . In industry, it could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, thereby modulating their activity and leading to a biological response . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 4-AMINO-2-({[(3-NITROPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(1,3-THIAZOL-2-YL)-1,3-THIAZOLE-5-CARBOXAMIDE include other thiazole derivatives, such as sulfathiazole, ritonavir, abafungin, bleomycin, and tiazofurin . These compounds share the thiazole ring system but differ in their specific substituents and biological activities. The uniqueness of 4-AMINO-2-({[(3-NITROPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(1,3-THIAZOL-2-YL)-1,3-THIAZOLE-5-CARBOXAMIDE lies in its specific combination of functional groups, which may confer unique properties and applications.

Properties

Molecular Formula

C15H12N6O4S3

Molecular Weight

436.5 g/mol

IUPAC Name

4-amino-2-[2-(3-nitroanilino)-2-oxoethyl]sulfanyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C15H12N6O4S3/c16-12-11(13(23)20-14-17-4-5-26-14)28-15(19-12)27-7-10(22)18-8-2-1-3-9(6-8)21(24)25/h1-6H,7,16H2,(H,18,22)(H,17,20,23)

InChI Key

VWLGNOCYVBRSNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NC(=C(S2)C(=O)NC3=NC=CS3)N

Origin of Product

United States

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